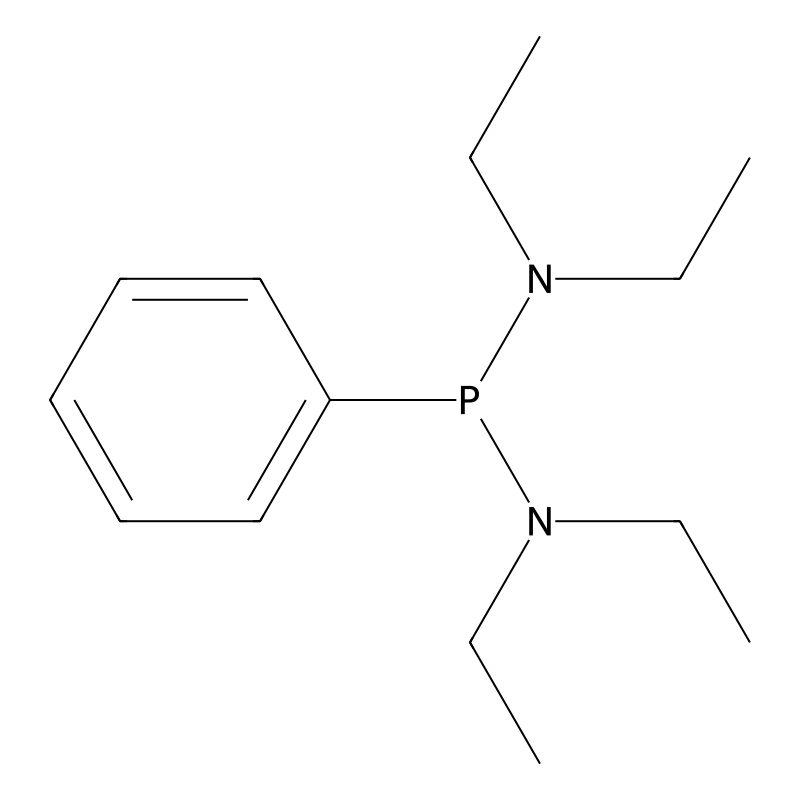Bis(diethylamino)phenylphosphine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Bis(diethylamino)phenylphosphine is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphorus atom, which is further bonded to two diethylamino groups. Its chemical formula is , and it has a CAS number of 1636-14-2. This compound appears as a clear to yellow liquid and has a refractive index ranging from 1.5330 to 1.5350 at 20°C . Bis(diethylamino)phenylphosphine is notable for its role as a versatile ligand in various catalytic reactions.
BDPhP is a flammable liquid []. It is also suspected to be harmful if inhaled or swallowed []. Here are some safety precautions to consider when handling BDPhP:
- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
- Handle in a well-ventilated area.
- Avoid contact with skin, eyes, and clothing.
- Store in a cool, dry place under inert atmosphere.
Ligand in Transition-Metal Catalysis:
This compound functions as a bidentate ligand, meaning it can bind to a metal center through two donor atoms. Its phosphorus and nitrogen atoms form strong bonds with various transition metals, particularly palladium and nickel. These complexes act as efficient catalysts in numerous organic coupling reactions, including:
- Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds between aryl/vinyl halides and amines.
- Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between aryl/vinyl halides and boronic acids.
- Stille coupling: Formation of carbon-carbon bonds between aryl/vinyl halides and organotin reagents.
- Sonogashira coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl/vinyl halides.
- Negishi coupling: Formation of carbon-carbon bonds between aryl/vinyl halides and organozinc reagents.
- Heck coupling: Formation of carbon-carbon bonds between alkenes and aryl/vinyl halides.
- Hiyama coupling: Formation of carbon-carbon bonds between aryl/vinyl halides and aryl/vinyl silanes.
The specific choice of catalyst and reaction conditions depends on the desired product and substrate functionalities.
Precursor for Chiral Ligand Synthesis:
Bis(diethylamino)phenylphosphine can be chemically modified to introduce chirality, leading to the formation of enantioselective catalysts. These catalysts play a crucial role in asymmetric synthesis, allowing for the selective production of one enantiomer over the other in organic reactions.
For instance, this compound serves as a precursor for the synthesis of palladium chiral P-N ligand complexes, which exhibit high regio- and stereo-selectivity in the dimerization of various alkenes.
Investigation of Reaction Mechanisms:
The unique electronic properties of bis(diethylamino)phenylphosphine make it a valuable tool for studying reaction mechanisms in organometallic chemistry. Researchers can employ this compound to probe the interactions between the ligand and the metal center, providing insights into the catalytic cycle and factors influencing reaction efficiency and selectivity.
For example, studies have utilized bis(diethylamino)phenylphosphine to investigate the mechanism of the Trimethylsilyl halide-promoted Michaelis-Arbuzov rearrangement of phosphinites and phosphites.
Several synthesis methods have been reported for bis(diethylamino)phenylphosphine:
- Direct Phosphination: This method involves the reaction of diethylamine with chlorophenylphosphine, leading to the formation of bis(diethylamino)phenylphosphine through nucleophilic substitution.
- C–P Bond Formation: Another approach includes the use of bis(diethylamino)alkylphosphines reacting with electrophiles, such as ephedrine derivatives, followed by protection and subsequent reactions that yield the desired phosphine .
- Palladium-Catalyzed Reactions: Utilizing palladium catalysts can facilitate the formation of bis(diethylamino)phenylphosphine through various coupling strategies.
Bis(diethylamino)phenylphosphine finds applications primarily in:
- Catalysis: It is widely used as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules.
- Organic Synthesis: The compound aids in the formation of various organic compounds through its reactivity with other substrates.
- Material Science: Its properties may allow for applications in developing new materials or chemical sensors.
Interaction studies involving bis(diethylamino)phenylphosphine often focus on its role as a ligand in metal complexes. The coordination chemistry associated with this compound has been explored, particularly concerning its interactions with transition metals such as palladium and platinum. These studies help understand the electronic properties imparted by the phosphine ligand, influencing catalytic activity and selectivity .
Several compounds share structural characteristics with bis(diethylamino)phenylphosphine, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Bis(triethylamine)phenylphosphine | Triethylamine groups instead | Higher steric hindrance may affect reactivity |
| Diphenylphosphine | Two phenyl groups | Less basic compared to bis(diethylamino)phenylphosphine |
| Bis(3-aminopropyl)phenylphosphine | Aminopropyl substituents | Potentially different biological activities |
Bis(diethylamino)phenylphosphine is unique due to its specific combination of diethylamino substituents, which enhances its basicity and reactivity compared to other phosphines. The presence of two diethylamino groups allows for greater solubility and interaction capabilities in various chemical environments.






